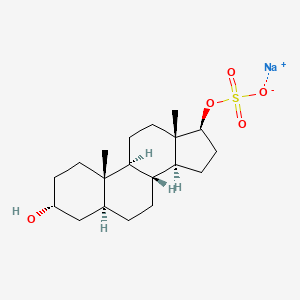

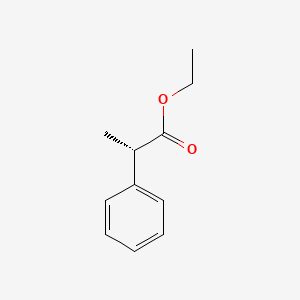

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester, also known as UDCA, is a bile acid found in the human body that has been studied for its potential therapeutic benefits. UDCA is the main bile acid in the human body, and it plays an important role in the absorption and metabolism of fat-soluble vitamins and other lipids. It is also involved in a variety of biochemical processes, including cholesterol metabolism, bile acid synthesis, and the regulation of glucose and lipid levels. The potential therapeutic benefits of UDCA have been studied in a variety of diseases, including cholestatic liver diseases, gallstones, and metabolic syndrome.

Método De Síntesis Detallado

Design of the Synthesis Pathway

The synthesis pathway for (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester involves the protection of the hydroxyl groups, followed by the formylation of the 3-hydroxyl group, and then the deprotection of the hydroxyl groups to obtain the final product.

Starting Materials

Cholic acid, Methyl iodide, Sodium hydroxide, Methanol, Acetic anhydride, Pyridine, Triethylamine, Formic acid, Dichloromethane, Diethyl ether, Hydrochloric acid, Sodium bicarbonate

Reaction

Protection of the 7α and 12α hydroxyl groups with acetic anhydride and pyridine, Protection of the 3β hydroxyl group with methanol and hydrochloric acid, Methylation of the carboxylic acid group with methyl iodide and sodium hydroxide, Formylation of the 3β hydroxyl group with formic acid and triethylamine, Deprotection of the 7α and 12α hydroxyl groups with sodium bicarbonate, Deprotection of the 3β hydroxyl group with hydrochloric acid, Purification of the product with dichloromethane and diethyl ethe

Aplicaciones Científicas De Investigación

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has been studied for its potential therapeutic benefits in a variety of diseases, including cholestatic liver diseases, gallstones, and metabolic syndrome. In particular, (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has been studied for its potential to reduce the progression of cholestatic liver diseases, such as primary biliary cirrhosis, primary sclerosing cholangitis, and biliary atresia. (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has also been studied for its potential to reduce the risk of gallstone formation, and to reduce the symptoms of metabolic syndrome.

Mecanismo De Acción

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester is believed to exert its therapeutic effects through a variety of mechanisms. It has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation and improve liver function. (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has also been shown to reduce the absorption of cholesterol in the gastrointestinal tract, which can reduce cholesterol levels and improve lipid metabolism. In addition, (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has been shown to reduce the production of bile acids, which can reduce the risk of gallstone formation.

Efectos Bioquímicos Y Fisiológicos

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, which can reduce inflammation and improve liver function. (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has also been shown to reduce the absorption of cholesterol in the gastrointestinal tract, which can reduce cholesterol levels and improve lipid metabolism. In addition, (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has been shown to reduce the production of bile acids, which can reduce the risk of gallstone formation. (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester has also been shown to reduce the levels of liver enzymes, which can improve liver function.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The synthesis of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester is relatively simple and can be carried out in a laboratory setting. However, there are some limitations to its use in laboratory experiments. For example, the reaction requires an acidic environment and a specific temperature, which can be difficult to maintain in a laboratory setting. In addition, the product of the reaction must be purified by column chromatography and recrystallization, which can be time-consuming and expensive.

Direcciones Futuras

The potential therapeutic benefits of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester have been studied in a variety of diseases, but there is still much to be learned about the mechanisms of action and the effects of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester on the body. Further research is needed to understand the long-term effects of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester on the body, as well as the potential interactions with other drugs or supplements. Additionally, further research is needed to understand the potential therapeutic benefits of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester in other diseases, such as cancer and neurological disorders. Finally, further research is needed to understand the potential uses of (3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester in other fields, such as cosmetics and food science.

Propiedades

Número CAS |

42921-40-4 |

|---|---|

Nombre del producto |

(3β,5β,7α,12α)-3-(Formyloxy)-7,12-dihydroxycholan-24-oic Acid Methyl Ester |

Fórmula molecular |

C₂₆H₄₂O₆ |

Peso molecular |

450.61 |

Sinónimos |

Methyl 3β-(Formyloxy)-7α,12α-dihydroxycholanate |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Glucose, 2-deoxy-2-[[1-oxo-3-[(1-oxo-9-phenylnonyl)oxy]tetradecyl]amino]-, 3-benzenenonanoate 4-(hydrogen sulfate), (S)-](/img/structure/B1141716.png)

![(2S)-2-amino-5-oxo-5-[(2R,3S,4R,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]oxypentanoic acid](/img/structure/B1141718.png)

![(4E)-3-Oxo-4-[(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)methylidene]-2-[(E)-(1,1,3-trimethylbenzo[e]indol-2-ylidene)methyl]cyclobuten-1-olate](/img/structure/B1141719.png)